
4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N6O and its molecular weight is 376.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N6O, with a molecular weight of 378.43 g/mol. The structure includes a pyrimidine ring, a piperazine moiety, and an ethyl-substituted phenyl group, which contribute to its biological properties.
Biological Activity Overview
Mechanisms of Action:
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Its unique structure allows it to modulate pathways involved in cell proliferation, apoptosis, and signal transduction.
Key Biological Activities:
-
Anticancer Activity:
- Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to piperazine derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
- A notable derivative demonstrated an IC50 value of approximately 3.0 µM against the A549 cell line, indicating strong antiproliferative effects .
-
Enzyme Inhibition:
- The compound has been evaluated for its inhibitory effects on specific enzymes involved in critical metabolic pathways. For example, analogs have shown potent inhibition of CYP51 and CYP5122A1 enzymes in Leishmania species, which are crucial for sterol biosynthesis . These findings suggest potential applications in treating parasitic infections.
- Receptor Modulation:
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrimidine Intermediate:
- The initial step involves reacting 4-chloropyrimidine with 1H-pyrrole under basic conditions to form the pyrimidine core.
- Piperazine Coupling:
- The resulting pyrimidine is then coupled with an ethyl-substituted phenyl piperazine using carbodiimide coupling agents to achieve the final carboxamide structure.
Case Study 1: Anticancer Screening
A series of compounds related to this structure were screened for their anticancer activity against multiple cell lines. The most potent compounds exhibited IC50 values ranging from 0.2 µM to 3 µM across different assays, demonstrating significant growth inhibition and induction of apoptosis .
Case Study 2: Enzyme Inhibition in Leishmania
Research focused on the inhibition of CYP enzymes revealed that certain derivatives showed selective potency against Leishmania donovani promastigotes. Compound modifications led to enhanced selectivity and potency, indicating potential therapeutic applications in treating leishmaniasis .
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | Piperazine with dimethyl substitution | Strong CYP51 inhibition |
N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide | Benzyloxy group addition | Enhanced antiproliferative activity |
These comparisons highlight how structural variations influence biological activity and pharmacokinetics.
特性
IUPAC Name |
N-(3-ethylphenyl)-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-2-17-6-5-7-18(14-17)24-21(28)27-12-10-26(11-13-27)20-15-19(22-16-23-20)25-8-3-4-9-25/h3-9,14-16H,2,10-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHHIZVFIZHNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。